molecular formula C15H13N5O2 B2841070 N-(2-methoxyphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide CAS No. 400083-61-6

N-(2-methoxyphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide

Cat. No. B2841070
CAS RN: 400083-61-6
M. Wt: 295.302
InChI Key: FNRIWMICIXHXKE-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide, also known as MTA, is a chemical compound that has been widely studied for its potential therapeutic applications. MTA is a triazole-containing compound that has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory and anti-cancer properties. In

Scientific Research Applications

Antineoplastic Activities

Synthesis and Anticancer Potential : Research on nicotinamide derivatives has demonstrated their potential in anticancer therapies. The synthesis of various 6-substituted nicotinamides has been reported to show moderate activity against leukemia, suggesting a pathway for developing new antineoplastic agents (Ross, 1967). Further studies identified N-phenyl nicotinamides as potent inducers of apoptosis in cancer cells, with specific compounds demonstrating significant growth inhibition in breast cancer and resistance-overcoming properties in drug-resistant cell lines (Cai et al., 2003).

Herbicidal Activity

Herbicide Development : Nicotinamide derivatives have also been explored for their herbicidal activities. A study on N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid unveiled compounds with potent herbicidal activities, indicating the potential of nicotinamide derivatives in developing new herbicides for agriculture (Yu et al., 2021).

Antiprotozoal Activity

Combatting Protozoal Infections : The synthesis and evaluation of aza-analogues of furamidine, including nicotinamide derivatives, have revealed strong antiprotozoal activities, suggesting their use in treating diseases caused by Trypanosoma and Plasmodium species (Ismail et al., 2003).

Corrosion Inhibition

Protecting Metals : Nicotinamide derivatives have been identified as effective corrosion inhibitors for mild steel in acidic conditions. This property is crucial for protecting industrial equipment and infrastructure from corrosion-related damage, demonstrating the chemical's utility beyond biomedical applications (Chakravarthy et al., 2014).

properties

IUPAC Name

N-(2-methoxyphenyl)-6-(1,2,4-triazol-1-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2/c1-22-13-5-3-2-4-12(13)19-15(21)11-6-7-14(17-8-11)20-10-16-9-18-20/h2-10H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNRIWMICIXHXKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CN=C(C=C2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide

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